molecular formula C16H33NO2 B090391 N-(2-Hydroxyethyl)tetradecanamide CAS No. 142-58-5

N-(2-Hydroxyethyl)tetradecanamide

Cat. No. B090391
CAS RN: 142-58-5
M. Wt: 271.44 g/mol
InChI Key: JHIXEZNTXMFXEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-Hydroxyethyl)tetradecanamide is not directly reported in the provided papers. However, a related compound, N-(2-Hydroxyethyl) succinimide, was synthesized with an 80% yield through the reaction of 2-oxazolidinone with succinic anhydride at 210°C . This process deviated from the expected formation of polyesteramides from N-substituted 2-oxazolidinones, indicating a specific reaction condition that favored the formation of the succinimide derivative. Although this does not directly pertain to N-(2-Hydroxyethyl)tetradecanamide, it suggests that similar N-substituted compounds can be synthesized through the reaction of an appropriate lactam with an anhydride under high-temperature conditions.

Molecular Structure Analysis

The molecular structure of N-(2-Hydroxyethyl)tetradecanamide is not explicitly discussed in the provided papers. However, the crystal structure of a related compound, N-(2-Hydroxyethyl) succinimide, was determined . The crystal structure analysis is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which can influence its reactivity and interaction with biological targets. The identification of the crystal structure provides insights into the potential conformation and electronic distribution of the molecule.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically involving N-(2-Hydroxyethyl)tetradecanamide. However, the synthesis of N-(2-Hydroxyethyl) succinimide implies that N-substituted compounds can undergo reactions with anhydrides to form new amide linkages . This information could be extrapolated to suggest that N-(2-Hydroxyethyl)tetradecanamide may also participate in similar chemical reactions, potentially with different anhydrides or under varying reaction conditions to yield a range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Hydroxyethyl)tetradecanamide are not described in the provided papers. Nonetheless, the synthesis of related compounds and their quantitative structure-activity relationships (QSAR) can offer some insights . For instance, the antiallergic activity of a series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides was evaluated, and a relationship between structure and activity was established using a Hansch/Free-Wilson model . This suggests that the hydroxy group and the amide linkage play a significant role in the biological activity of these compounds. By analogy, N-(2-Hydroxyethyl)tetradecanamide may also exhibit specific physical and chemical properties that could influence its biological activity, solubility, and stability.

Scientific Research Applications

Application in Cosmetics

  • Summary of the Application: N-(2-Hydroxyethyl)tetradecanamide, also known as Myristic acid monoethanolamide, is used in the cosmetics industry .
  • Methods of Application or Experimental Procedures: It is typically added to cosmetic formulations during the manufacturing process .
  • Results or Outcomes: The addition of N-(2-Hydroxyethyl)tetradecanamide can improve the texture and feel of cosmetic products .

Application in Dye Industry

  • Summary of the Application: N-(2-Hydroxyethyl)tetradecanamide is used as a reducing agent and catalyst in the dye industry .
  • Methods of Application or Experimental Procedures: It is typically added to dye formulations during the manufacturing process .
  • Results or Outcomes: The addition of N-(2-Hydroxyethyl)tetradecanamide can improve the effectiveness of the dyeing process .

Application in Endocannabinoid Research

  • Summary of the Application: N-(2-Hydroxyethyl)tetradecanamide, also known as Myristoyl ethanolamide, is a member of the family of fatty N-acyl ethanolamines collectively called endocannabinoids .
  • Methods of Application or Experimental Procedures: It is typically used in research settings to study the effects of endocannabinoids .
  • Results or Outcomes: The use of N-(2-Hydroxyethyl)tetradecanamide in endocannabinoid research can contribute to our understanding of the role of endocannabinoids in the body .

Application in Lipid Research

  • Summary of the Application: N-(2-Hydroxyethyl)tetradecanamide, also known as N-(2-Hydroxyethyl)myristamide, N-Tetradecanoylethanolamine, Myristic acid monoethanolamide, Tetradecanoic acid monoethanolamide, Myristic monoethanolamide, Loramine MY 228, N-Myristoylethanolamine, Myristyl monoethanolamide, Schercomid MME, Comperlan MM, AM 3165, Myristamide MEA is a product in category Fatty Amides .
  • Methods of Application or Experimental Procedures: It is typically used in research settings to study the effects of fatty amides .
  • Results or Outcomes: The use of N-(2-Hydroxyethyl)tetradecanamide in lipid research can contribute to our understanding of the role of fatty amides in the body .

Application in Chemical Synthesis

  • Summary of the Application: N-(2-Hydroxyethyl)tetradecanamide is used as a synthesis intermediate for amines and amino alcohols .
  • Methods of Application or Experimental Procedures: It is typically used in chemical reactions as a starting material or intermediate .
  • Results or Outcomes: The use of N-(2-Hydroxyethyl)tetradecanamide in chemical synthesis can contribute to the production of a variety of chemical compounds .

Safety And Hazards

N-(2-Hydroxyethyl)tetradecanamide is classified as a hazardous substance. The hazard statements include H318, which indicates that it causes serious eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-(2-hydroxyethyl)tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)17-14-15-18/h18H,2-15H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIXEZNTXMFXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042452
Record name N-Myristoylethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name Tetradecanamide, N-(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N-(2-Hydroxyethyl)tetradecanamide

CAS RN

142-58-5
Record name N-Myristoylethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)tetradecanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanamide, N-(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Myristoylethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-hydroxyethyl)myristamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.042
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRISTIC MONOETHANOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CYG57WXZ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-(2-HYDROXYETHYL)TETRADECANAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5640
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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